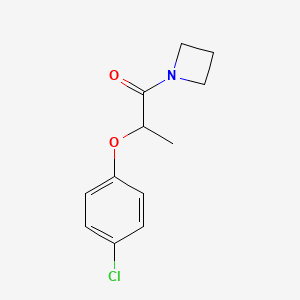
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one, also known as ACPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPD is a synthetic compound that belongs to the class of propanones and contains a chlorophenoxy group and an azetidine ring.
科学研究应用
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one is used as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. In pharmacology, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one is used as a tool compound to study the mechanism of action and pharmacokinetics of mGluR4 agonists. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one is used as a lead compound to design and synthesize new analogs with improved potency and selectivity.
作用机制
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one acts as a selective agonist for mGluR4, which is a G protein-coupled receptor (GPCR) that is expressed in various regions of the brain such as the striatum, cerebellum, and cortex. Activation of mGluR4 by 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various intracellular signaling pathways and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to have various biochemical and physiological effects in both in vitro and in vivo models. In vitro, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA. In vivo, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has also been shown to have analgesic effects in animal models of chronic pain.
实验室实验的优点和局限性
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has several advantages for lab experiments such as its high potency and selectivity for mGluR4, its stability in aqueous solutions, and its ability to cross the blood-brain barrier. However, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one also has some limitations such as its low solubility in water, its potential toxicity at high concentrations, and its limited availability and high cost.
未来方向
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one. One direction is the development of new analogs with improved potency and selectivity for mGluR4. Another direction is the investigation of the therapeutic potential of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one and its analogs in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. Additionally, the elucidation of the molecular mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one and its analogs will provide insights into the regulation of neurotransmitter release and the modulation of intracellular signaling pathways.
合成方法
The synthesis of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one involves the reaction of 4-chlorophenol with 2-bromo-1-(azetidin-1-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction yields 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one as a white solid with a melting point of 94-96 °C. The purity of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
属性
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(12(15)14-7-2-8-14)16-11-5-3-10(13)4-6-11/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNVPAAUYPLUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

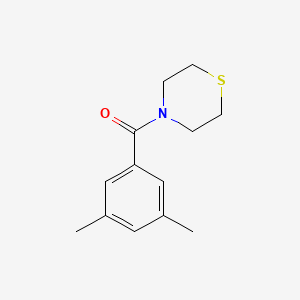


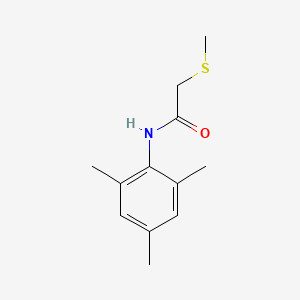
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
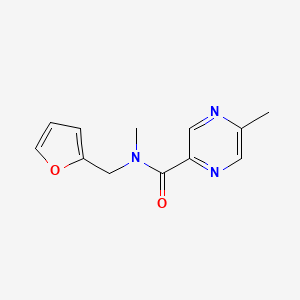
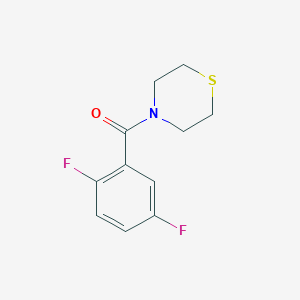
![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
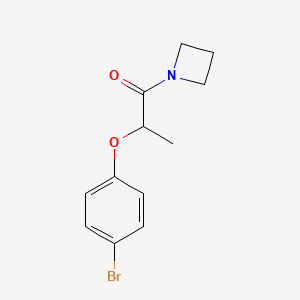
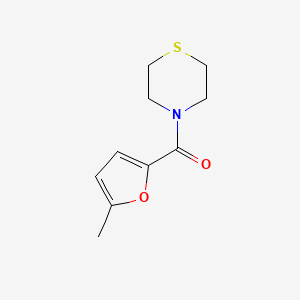
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)

